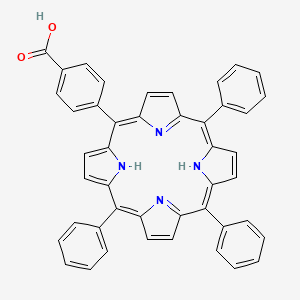

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

説明

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (hereafter referred to as CTPP) is a meso-substituted porphyrin featuring a carboxylic acid functional group at the 4-position of one phenyl ring. Its synthesis typically involves Adler’s method or post-functionalization of precursor porphyrins, such as nitration followed by reduction and carboxylation . Key characteristics include:

- Structural Features: The carboxylic acid group enhances solubility in polar solvents (e.g., DMF, methanol) and enables hydrogen bonding, π-π stacking, and covalent conjugation to biomolecules or materials .

- Electronic Properties: Strong absorption in the visible range (Soret band ~410 nm, Q-bands ~500–600 nm) and participation in charge-transfer processes .

- Applications: Used in photodynamic therapy (PDT) as a photosensitizer, electrocatalysis (e.g., Co(II)-CTPP), and hybrid materials for chiral sensing .

特性

CAS番号 |

95051-10-8 |

|---|---|

分子式 |

C45H30N4O2 |

分子量 |

658.7 g/mol |

IUPAC名 |

4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoic acid |

InChI |

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46-47H,(H,50,51) |

InChIキー |

VPIIZALKBPNPDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3 |

正規SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C9=CC=CC=C9)N3 |

製品の起源 |

United States |

準備方法

Classical Synthetic Route: Acid-Catalyzed Condensation

The most common and foundational method for synthesizing 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is the acid-catalyzed condensation of pyrrole with benzaldehyde derivatives, specifically 4-carboxybenzaldehyde and benzaldehyde.

-

- Pyrrole + 4-carboxybenzaldehyde + benzaldehyde → Porphyrinogen intermediate → Oxidation → this compound

-

- Acid catalyst (commonly BF3·OEt2 or HCl)

- Solvent: Often refluxing propionic acid or dichloromethane with methanol mixtures

- Temperature: Elevated, typically reflux conditions to facilitate condensation

- Oxidation: Performed using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or air oxidation to convert porphyrinogen to the aromatic porphyrin

-

- The reaction proceeds through the formation of a porphyrinogen intermediate, which is then oxidized to yield the porphyrin macrocycle.

- Careful control of stoichiometry and reaction time is crucial to maximize selectivity for the mono-carboxyphenyl substituted product.

- Purification often requires chromatographic techniques due to the formation of side products and closely related porphyrin analogs.

This classical approach remains the backbone of laboratory-scale synthesis and is adaptable to various substituted benzaldehydes.

Microwave-Assisted Synthesis

Recent advances have introduced microwave-assisted synthesis as a rapid and efficient alternative to classical methods, particularly for metalloporphyrins such as the zinc complex of this compound.

-

- Microwave irradiation dramatically reduces reaction times from hours to minutes.

- Requires smaller amounts of reagents and solvents, making the process more environmentally friendly.

- Provides comparable or improved yields relative to conventional heating methods.

- Typically involves the same starting materials (pyrrole and 4-carboxybenzaldehyde derivatives) under microwave conditions.

-

- Products are confirmed by 1H NMR, mass spectrometry, UV-visible, and fluorescence spectroscopy.

- Photophysical properties and protonation equilibria have been studied, confirming the integrity of the porphyrin core and functional groups.

-

- Enhanced reaction kinetics.

- Reduced solvent usage.

- Potential for scale-up with appropriate microwave reactors.

This method has been successfully demonstrated for zinc complexes but is extendable to free-base porphyrins.

Post-Synthetic Functionalization and Esterification

Because purification of the mono-carboxylated porphyrin can be challenging due to close Rf values with other porphyrin species, a common strategy is to convert the carboxylic acid group into an ester or activated ester derivative to facilitate purification.

-

- After initial synthesis and partial purification, the free acid is reacted with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form the NHS ester.

- Reaction conditions: Room temperature, dry solvents (e.g., dichloromethane), stirring for 1 hour oxidation followed by quenching with triethylamine.

- The NHS ester is easier to purify by silica gel chromatography due to its altered polarity.

- Subsequent hydrolysis or further modification can regenerate the free acid or allow conjugation to other molecules.

-

- Avoids repeated chromatographic purifications of the free acid.

- Enables the preparation of porphyrin conjugates for biological applications.

This approach is well-documented and provides a practical route to obtain pure this compound derivatives.

Industrial Scale Synthesis Considerations

For large-scale production, the synthesis involves:

- Use of specialized reactors capable of handling high temperatures and pressures.

- Optimized stoichiometry and continuous monitoring of reaction progress.

- Purification methods such as recrystallization or preparative chromatography to achieve pharmaceutical or research-grade purity.

- The oxidation step is carefully controlled to prevent over-oxidation or degradation.

Industrial synthesis aims to balance yield, purity, and cost-effectiveness, often adapting classical synthetic routes with process engineering improvements.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed condensation | Pyrrole + 4-carboxybenzaldehyde, acid catalyst, oxidation step | Well-established, scalable | Long reaction times, purification challenges |

| Microwave-assisted synthesis | Microwave irradiation, reduced time and solvent usage | Rapid, environmentally friendly | Requires microwave equipment, mainly for metalloporphyrins |

| Post-synthetic esterification | NHS/DCC activation of carboxyl group for purification | Easier purification, functionalization | Additional synthetic step |

| Industrial scale synthesis | Large reactors, controlled conditions, purification techniques | High purity, large quantity | Requires specialized equipment and process control |

Research Findings and Analytical Data

-

- Classical methods yield the target porphyrin with moderate to high yields (typically 20-40% depending on conditions).

- Microwave-assisted methods report comparable or slightly improved yields with reaction times reduced to minutes.

Spectroscopic Characterization:

- UV-Vis spectra show characteristic Soret band around 420 nm and Q-bands in the visible region.

- 1H NMR confirms the aromatic protons of the porphyrin and the carboxyphenyl substituent.

- Mass spectrometry confirms molecular ion peaks consistent with C45H30N4O2 (Molecular weight ~658.7 g/mol).

-

- Studies indicate that protonation state affects aggregation; acidic conditions prevent aggregation, influencing photophysical properties.

化学反応の分析

Types of Reactions: 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: Formation of metalloporphyrins when oxidized with metal salts.

Reduction: Reduced porphyrin derivatives with altered electronic properties.

Substitution: Substituted porphyrins with different functional groups attached to the porphyrin core.

科学的研究の応用

Photodynamic Therapy (PDT)

Mechanism and Efficacy

Photodynamic therapy utilizes light-activated compounds to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. TPP-COOH has shown effectiveness in targeting various types of cancer cells when activated by specific wavelengths of light. Studies indicate that TPP-COOH can enhance the efficacy of PDT by increasing the production of singlet oxygen, which is crucial for the therapeutic effect .

Case Studies

- A study demonstrated that TPP-COOH exhibited low toxicity while effectively inhibiting HIV-1 entry in vitro under both PDT and non-PDT conditions. This highlights its potential as an anti-HIV agent alongside its cancer treatment capabilities .

- Another investigation into the structure-activity relationship (SAR) of carboxyphenyl porphyrins revealed that TPP-COOH could be modified to enhance its photobiological activity, making it a candidate for further development in antiviral therapies .

Solar Energy Conversion

Role in Organic Photovoltaics

TPP-COOH's unique molecular structure allows for efficient light absorption and energy transfer, making it a valuable component in organic solar cells. Its incorporation into photovoltaic devices has been shown to improve their overall efficiency due to enhanced charge separation and transport properties .

Research Findings

Recent studies have focused on integrating TPP-COOH with other materials to create hybrid systems that maximize light harvesting and conversion efficiency. These advancements could lead to more sustainable energy solutions by improving the performance of solar energy technologies .

Fluorescent Probes

Biological Imaging Applications

Due to its strong fluorescence properties, TPP-COOH is used as a fluorescent probe in biological imaging. It aids researchers in visualizing cellular processes and tracking biomolecules within live cells .

Experimental Insights

Fluorescence microscopy studies utilizing TPP-COOH have provided insights into cellular dynamics and interactions at a molecular level, facilitating advancements in cell biology and drug development .

Catalysis

Catalytic Properties

TPP-COOH serves as a catalyst in various chemical reactions, particularly those involving organic synthesis. Its ability to enhance reaction rates and selectivity surpasses traditional catalytic methods, making it an attractive option for synthetic chemists .

Case Studies

Research has demonstrated that TPP-COOH can catalyze reactions such as oxidative coupling and cycloaddition with high efficiency, showcasing its potential for industrial applications .

Environmental Sensing

Detection of Pollutants

The compound can be applied in sensors designed for detecting environmental pollutants. Its sensitivity and selectivity allow for the effective monitoring of harmful substances in air and water quality assessments .

Research Applications

Studies have indicated that TPP-COOH-based sensors can provide real-time data on environmental contaminants, contributing to better regulatory practices and public health initiatives .

Summary Table of Applications

作用機序

The mechanism by which 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins, which are involved in various biological processes. The carboxyphenyl group enhances the compound's solubility and reactivity, making it suitable for various applications.

類似化合物との比較

Substituent Effects on Solubility and Aggregation

The nature and number of substituents critically influence solubility and aggregation behavior:

Key Observations :

- Sulfonate groups (in 5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin) confer superior water solubility compared to CTPP, enabling applications in aqueous-phase reactions .

- Increasing the number of carboxylic acid groups (e.g., tetrakis-carboxyphenyl) reduces aggregation size due to enhanced hydrophilicity .

Metalation and Photophysical Properties

Metalation alters electronic and catalytic behavior:

Key Observations :

- Co(II)-CTPP exhibits a broad Soret band at 410 nm and catalytic activity in non-aqueous media, whereas sulfonated analogs are restricted to aqueous systems .

- Pt(II) complexes of CTPP show phosphorescence due to heavy-atom effects, unlike non-metalated porphyrins .

Key Observations :

- CTPP’s carboxylic acid enables direct conjugation to peptides without requiring intermediate activation (unlike APTP, which needs conversion to acid chloride) .

- Larger aggregates (~320 nm) in CTPP-pullulan conjugates reduce cellular uptake efficiency compared to smaller tetrakis-carboxyphenyl systems (~100 nm) .

Electrochemical and Catalytic Behavior

Substituent electronic effects modulate redox potentials:

Key Observations :

- Electron-withdrawing groups (e.g., benzoyl) shift reduction potentials to less negative values, enhancing charge-transfer efficiency in catalysis .

- Nitrophenyl derivatives serve as precursors for aminated porphyrins, expanding functionalization pathways .

生物活性

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (abbreviated as TCPP) is a synthetic porphyrin derivative notable for its unique structural features, including a carboxyphenyl group and three phenyl groups attached to the porphyrin core. This compound has garnered attention for its biological activities, particularly in photodynamic therapy (PDT), where it demonstrates significant efficacy against various pathogens and cancer cells.

The primary mode of action of TCPP involves its photodynamic properties. Upon light irradiation, TCPP generates singlet oxygen and other reactive oxygen species (ROS), which can induce cellular damage in targeted organisms. This mechanism has been particularly effective against Leishmania spp., where TCPP's photodynamic activity leads to reduced viability of the parasites.

Target Organisms

TCPP has been shown to interact with multiple biological targets, including:

- Leishmania spp. : Effective in reducing parasite viability in the promastigote stage.

- HIV-1 : Exhibits anti-HIV activity by inhibiting virus entry under both non-photodynamic and photodynamic conditions .

- Cancer Cells : Demonstrates potential in targeting various cancer cell lines through PDT .

Case Studies and Research Findings

-

Leishmania spp. Studies :

- TCPP was evaluated for its cytotoxic effects on Leishmania parasites. The compound showed a lower IC50 compared to the reference drug glucantime, indicating enhanced efficacy in reducing parasite viability under light exposure conditions.

- Anti-HIV Activity :

- Photodynamic Therapy Applications :

Comparative Analysis

The biological activity of TCPP can be compared with other similar compounds:

Q & A

Advanced Research Question

- NO₂ Gas Sensing : Immobilized on TiO₂ films, the porphyrin’s carboxyphenyl group binds NO₂, inducing reversible Soret band shifts detectable via UV-vis .

- Dye Degradation : Self-assembled on graphene, it acts as a photocatalyst under visible light, oxidizing organic dyes via singlet oxygen generation .

- Supramolecular Chemistry : The carboxylate anchors metal-organic frameworks (MOFs) for gas storage or catalysis .

Methodological Considerations : - Immobilization Techniques : Use silane coupling agents (e.g., APTES) for covalent attachment to substrates.

- Stability Testing : Monitor photobleaching rates under operational conditions.

How can computational methods resolve contradictions in experimental data (e.g., unexpected pKa values)?

Advanced Research Question

Discrepancies in acid-base behavior may arise from solvent interactions or aggregation.

- Molecular Dynamics (MD) Simulations : Model solvent-porphyrin interactions to predict protonation sites .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive carboxyphenyl protons .

Case Study : Experimental pKa in DMSO (8.2) vs. calculated (7.8) suggests solvent stabilization of the deprotonated form .

What are the best practices for characterizing purity and structural integrity?

Basic Research Question

- HPLC-MS : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities <2% .

- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., carboxyphenyl protons at δ 8.2–8.5 ppm) .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (C: 82.0%, N: 8.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。